![molecular formula C9H6O3 B12906470 2H-Furo[3,2-e][1,3]benzodioxole CAS No. 65496-53-9](/img/structure/B12906470.png)
2H-Furo[3,2-e][1,3]benzodioxole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1,3]Dioxolo[4,5-e]benzofuran is a heterocyclic organic compound that features a fused benzofuran ring system with a dioxole moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [1,3]Dioxolo[4,5-e]benzofuran typically involves the cyclization of appropriate precursors under specific conditions. One common method starts with the reaction of sesamol and 1,2,4,5-tetrachlorobenzene. The core unit can be prepared through lithiation and subsequent derivatization to adjust photophysical properties .
Industrial Production Methods: Industrial production methods for [1,3]Dioxolo[4,5-e]benzofuran are not extensively documented. the scalability of the synthetic routes mentioned above can be adapted for industrial applications, ensuring the availability of the compound for various uses.
Types of Reactions:
Oxidation: [1,3]Dioxolo[4,5-e]benzofuran can undergo oxidation reactions, often leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the compound into dihydro derivatives, altering its electronic properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under controlled conditions to achieve desired substitutions.
Major Products:
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, [1,3]Dioxolo[4,5-e]benzofuran is used as a building block for synthesizing complex molecules
Biology: The compound has shown promise in biological research, particularly in the development of fluorescent dyes. These dyes are characterized by long fluorescence lifetimes, high stability towards photobleaching, and large Stokes shifts, making them suitable for optical sensing and imaging applications .
Medicine: In medicinal chemistry, derivatives of [1,3]Dioxolo[4,5-e]benzofuran have been investigated for their anticancer properties. The compound’s ability to interact with biological targets and pathways makes it a potential candidate for drug development .
Industry: Industrial applications include the use of [1,3]Dioxolo[4,5-e]benzofuran derivatives in the production of advanced materials, such as polymers and coatings, due to their unique electronic and photophysical properties .
Wirkmechanismus
The mechanism of action of [1,3]Dioxolo[4,5-e]benzofuran involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation in cancer cells .
Vergleich Mit ähnlichen Verbindungen
[1,3]Dioxolo[4,5-f]benzodioxole: This compound shares a similar core structure but differs in the positioning of the dioxole moiety.
Benzofuran: A simpler structure lacking the dioxole ring, used in various chemical and pharmaceutical applications.
Dioxole-functionalized metal-organic frameworks: These compounds incorporate dioxole units into larger frameworks, offering unique properties for catalysis and material science.
Uniqueness: [1,3]Dioxolo[4,5-e]benzofuran stands out due to its fused ring system, which imparts unique electronic and photophysical properties. These properties make it particularly valuable in the development of fluorescent dyes and advanced materials .
Eigenschaften
CAS-Nummer |
65496-53-9 |
|---|---|
Molekularformel |
C9H6O3 |
Molekulargewicht |
162.14 g/mol |
IUPAC-Name |
furo[2,3-g][1,3]benzodioxole |
InChI |
InChI=1S/C9H6O3/c1-2-8-9(12-5-11-8)6-3-4-10-7(1)6/h1-4H,5H2 |
InChI-Schlüssel |
GXUVFOYZZICKBR-UHFFFAOYSA-N |
Kanonische SMILES |
C1OC2=C(O1)C3=C(C=C2)OC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


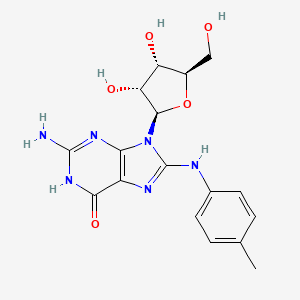
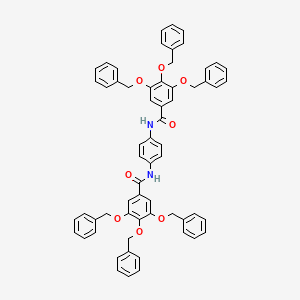
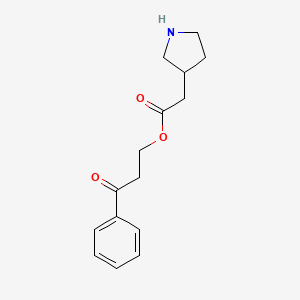
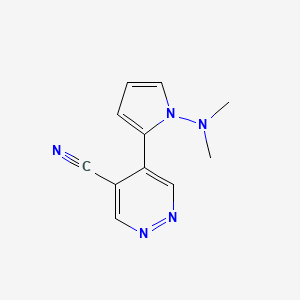

![6-Bromo-7-methylimidazo[1,2-a]pyrimidine-2,5(1H,3H)-dione](/img/structure/B12906408.png)
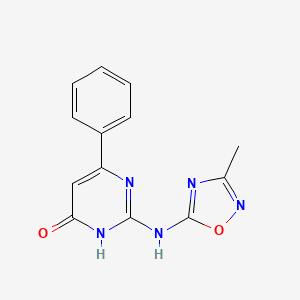
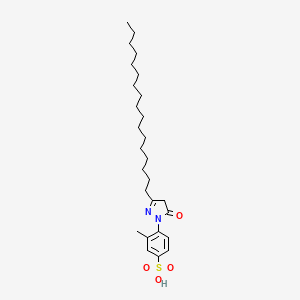
![4-[2-(3-Tert-butylphenyl)ethoxy]quinazoline](/img/structure/B12906419.png)


![N,N-Diethyl-2-({5-[(thiophen-2-yl)ethynyl]pyrimidin-2-yl}oxy)ethan-1-amine](/img/structure/B12906455.png)
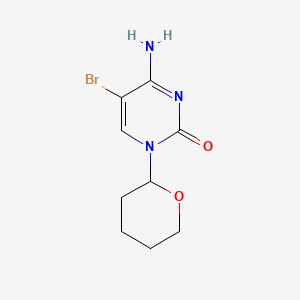
![1,2,12,13-tetrazapentacyclo[12.8.0.03,12.04,9.015,20]docosa-2,4,6,8,10,13,15,17,19,21-decaene](/img/structure/B12906466.png)
